Selective Cytotoxicity in SW626 Ovarian Cancer
Dichapetalin I demonstrates selective and significant cytotoxicity against the SW626 human ovarian adenocarcinoma cell line, with an ED50 of 0.2 µg/mL. In the same study, the closely related analog Dichapetalin J (3) exhibited an ED50 of 0.5 µg/mL, while the later-isolated Dichapetalins K (4) and L (5) showed a broader spectrum of cytotoxicity across the panel, lacking the pronounced selectivity for SW626 [1]. This direct head-to-head comparison within a single experimental framework establishes Dichapetalin I as the most potent and selective compound for targeting SW626 cells among the analogs tested.
| Evidence Dimension | Cytotoxic potency against SW626 human ovarian adenocarcinoma cells |
|---|---|
| Target Compound Data | Dichapetalin I: ED50 = 0.2 µg/mL |
| Comparator Or Baseline | Dichapetalin J: ED50 = 0.5 µg/mL; Dichapetalins K and L: broader cytotoxicity, no specific SW626 selectivity |
| Quantified Difference | Dichapetalin I is 2.5-fold more potent than Dichapetalin J against SW626 cells. |
| Conditions | In vitro cytotoxicity assay using a panel of human tumor cell lines, including SW626 (ovarian adenocarcinoma). ED50 values determined after 72-hour exposure. |
Why This Matters
This quantifiable selectivity supports the use of Dichapetalin I as a specific molecular probe for ovarian cancer research, in contrast to broader-spectrum analogs that may lack target specificity.
- [1] Fang, L., Ito, A., Chai, H. B., Mi, Q., Jones, W. P., Madulid, D. R., ... & Kinghorn, A. D. (2006). Cytotoxic constituents from the stem bark of Dichapetalum gelonioides collected in the Philippines. Journal of Natural Products, 69(3), 332-337. View Source
